N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
This compound is an acetamide derivative featuring three key substituents:
- 2,4-Dichlorobenzyl group: A lipophilic aromatic moiety known to enhance membrane permeability and receptor binding in agrochemicals and pharmaceuticals.
- 4-Methoxyphenoxy group: A polar group that balances lipophilicity and may participate in hydrogen bonding.
- Tetrahydrofuran-2-ylmethyl group: A cyclic ether substituent contributing to conformational rigidity and metabolic stability.
Properties
Molecular Formula |
C21H23Cl2NO4 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H23Cl2NO4/c1-26-17-6-8-18(9-7-17)28-14-21(25)24(13-19-3-2-10-27-19)12-15-4-5-16(22)11-20(15)23/h4-9,11,19H,2-3,10,12-14H2,1H3 |
InChI Key |
HSRJNVXXMCPMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2CCCO2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,4-dichlorobenzyl chloride, 4-methoxyphenol, and tetrahydrofuran-2-ylmethylamine. These intermediates are then subjected to nucleophilic substitution, esterification, and amidation reactions under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, solvents, and temperature control. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
“N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 4-methoxybenzoic acid, while reduction of the acetamide group could produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Research Findings and Data
Table 1: Comparative Physicochemical Properties
*Calculated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
